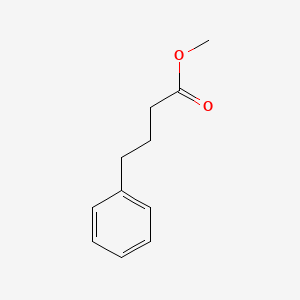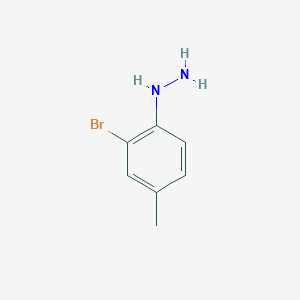
(2-Bromo-4-methylphenyl)hydrazine
Vue d'ensemble
Description
“(2-Bromo-4-methylphenyl)hydrazine” is a chemical compound with the CAS Number: 67156-57-4 . Its molecular weight is 201.07 and its IUPAC name is 1-(2-bromo-4-methylphenyl)hydrazine .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-methylphenyl)hydrazine” is 1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 . The crystallographic data confirmed that the bromo hydrazine derivative crystalizes in monoclinic space group P 2 1 / n and consists of bromo dimethoxy phenyl ring and methyl dimethoxy phenyl ring interlinked to each other via hydrazide moiety .Physical And Chemical Properties Analysis
The molecular weight of “(2-Bromo-4-methylphenyl)hydrazine” is 201.07 . No other specific physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Fluorescent Probe Development :
- A study by Zhu et al. (2019) discussed the creation of a fluorescent probe for detecting hydrazine, a highly active alkali used in several industries. This probe, designed using dicyanoisophorone and a 4-bromobutyryl moiety, exhibited low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).
Organic Synthesis and Molecular Structure :
- Panova et al. (2020) reported on the synthesis of a compound involving (2-Bromo-4-methylphenyl)hydrazine, which led to the formation of a diazadiphosphinine derivative. This work contributes to understanding the reactions and structures of related compounds (Panova et al., 2020).
- Lalvani et al. (2021) synthesized a novel bromo hydrazine derivative, conducting a detailed crystallographic investigation and DFT studies. The work has implications in understanding molecular interactions and potential biological activities (Lalvani et al., 2021).
Nonlinear Optical Properties :
- Ghazzali et al. (2007) examined the synthesis and structure of hydrazine derivatives, highlighting their nonlinear optical properties. This has potential applications in the development of new materials for optical technologies (Ghazzali et al., 2007).
Antimicrobial Activities :
- Bharti et al. (2010) synthesized and evaluated hydrazine derivatives for their antimicrobial activities, discovering that some compounds displayed effective anti-bacterial and anti-fungal properties (Bharti et al., 2010).
Pharmacological Applications :
- Abdel-Wahab et al. (2008) researched the antihypertensive α-blocking activity of hydrazine derivatives, providing insights into potential therapeutic applications (Abdel-Wahab et al., 2008).
Cancer Research :
- Prasetiawati et al. (2022) synthesized a hydrazine derivative with potent anti-cancer activity against breast cancer cell lines, indicating its potential as a novel anti-cancer compound (Prasetiawati et al., 2022)
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGAXOGYWXOXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303266 | |
| Record name | (2-bromo-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenyl)hydrazine | |
CAS RN |
67156-57-4 | |
| Record name | NSC157604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-bromo-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



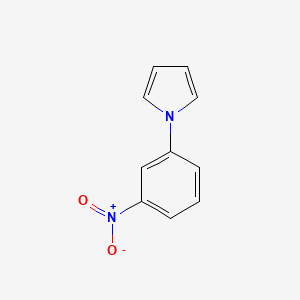
![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
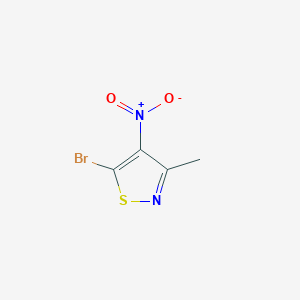

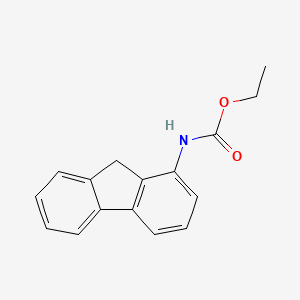
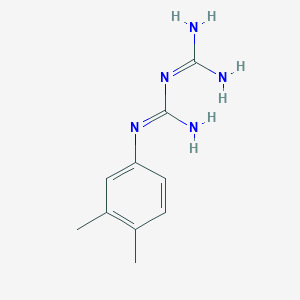
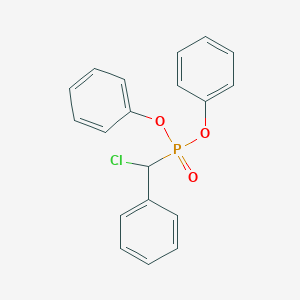
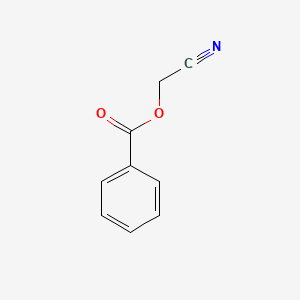

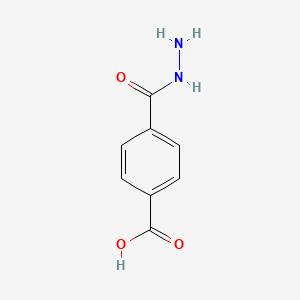
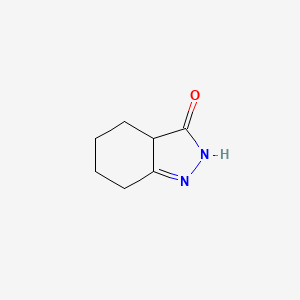
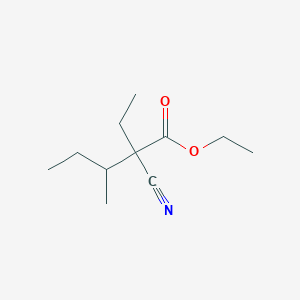
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)
